(Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine hydrochloride is a synthetic steroidal compound. It is known for its unique structure and potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine hydrochloride involves several steps, starting from readily available steroidal precursors. The key steps include the formation of the pregnane skeleton, introduction of the amine group, and subsequent formation of the hydrochloride salt. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often involves the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups on the steroidal backbone.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs
Scientific Research Applications
(Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other steroidal compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for understanding steroid hormone action.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of steroid-based drugs.
Industry: It is used in the production of various steroidal products and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine hydrochloride involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular function, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine hydrochloride include other steroidal amines and their derivatives. Examples include:
- (Z)-5-alpha-Pregn-17(20)-en-3-beta-amine hydrochloride
- (Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine sulfate
- (Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine acetate
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the hydrochloride salt
Properties
CAS No. |
82858-21-7 |
---|---|
Molecular Formula |
C21H36ClN |
Molecular Weight |
338.0 g/mol |
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-amine;hydrochloride |
InChI |
InChI=1S/C21H35N.ClH/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2;/h4,15-19H,5-13,22H2,1-3H3;1H/b14-4-;/t15-,16+,17-,18-,19-,20+,21-;/m0./s1 |
InChI Key |
KUNDSBMCHFMBNI-IKHDRPOVSA-N |
Isomeric SMILES |
C/C=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C.Cl |
Canonical SMILES |
CC=C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.